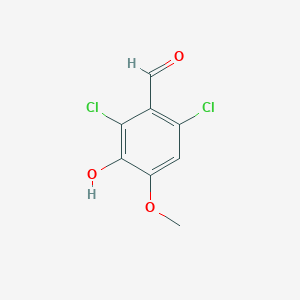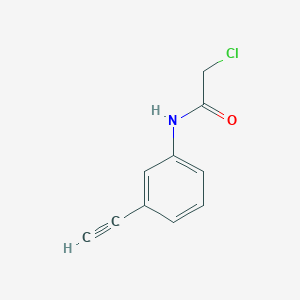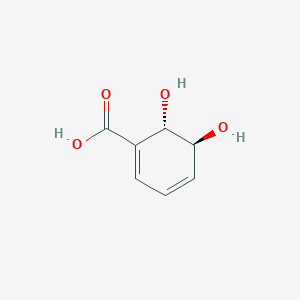
(2S)-Pyrrolidine-2,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-Pyrrolidine-2,4-dicarboxylic acid, also known as proline, is a non-essential amino acid that is widely distributed in nature. It is a component of proteins and is involved in various physiological processes. In
Wirkmechanismus
(2S)-Pyrrolidine-2,4-dicarboxylic acid is a non-essential amino acid that is involved in various physiological processes. It is a component of proteins and is involved in protein synthesis. It is also involved in the biosynthesis of collagen and elastin. In addition, this compound is involved in the regulation of neurotransmitters, such as glutamate and GABA.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to improve cognitive function and memory. In addition, this compound has been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-Pyrrolidine-2,4-dicarboxylic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and easy to handle. However, this compound has some limitations for lab experiments. It is insoluble in water and has a low solubility in organic solvents. It is also sensitive to pH and temperature changes.
Zukünftige Richtungen
There are several future directions for (2S)-Pyrrolidine-2,4-dicarboxylic acid research. One direction is to explore its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its role in neurotransmitter regulation and its potential as a treatment for psychiatric disorders. In addition, future research could focus on developing new synthesis methods for this compound and exploring its potential as a chiral building block in the synthesis of new pharmaceuticals and agrochemicals.
Conclusion:
In conclusion, this compound is a non-essential amino acid that is involved in various physiological processes. It has been extensively studied in various scientific research fields and has several potential applications in medicine and agriculture. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
(2S)-Pyrrolidine-2,4-dicarboxylic acid can be synthesized by various methods. One of the most common methods is the Strecker synthesis, which involves the reaction of aldehydes with ammonium chloride and potassium cyanide. Another method is the Gabriel synthesis, which involves the reaction of phthalimide with potassium hydroxide and diethyl sulfate, followed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
(2S)-Pyrrolidine-2,4-dicarboxylic acid has been extensively studied in various scientific research fields. It has been used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. It has also been used as a ligand in metal-catalyzed reactions. In addition, this compound has been used as a substrate in enzymatic reactions and as a standard in amino acid analysis.
Eigenschaften
CAS-Nummer |
186830-21-7 |
|---|---|
Molekularformel |
C6H9NO4 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
(2S)-pyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3?,4-/m0/s1 |
InChI-Schlüssel |
NRSBQSJHFYZIPH-BKLSDQPFSA-N |
Isomerische SMILES |
C1[C@H](NCC1C(=O)O)C(=O)O |
SMILES |
C1C(CNC1C(=O)O)C(=O)O |
Kanonische SMILES |
C1C(CNC1C(=O)O)C(=O)O |
Synonyme |
2,4-Pyrrolidinedicarboxylicacid,(2S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



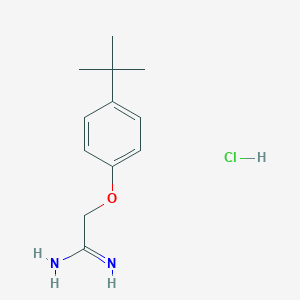
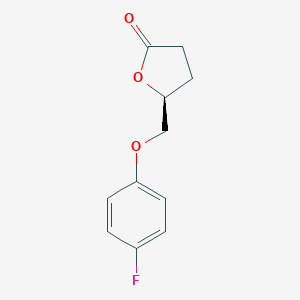
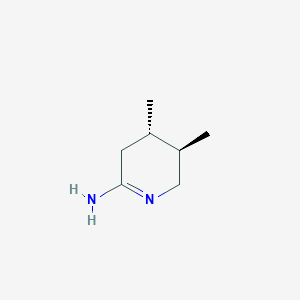
![Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B64165.png)
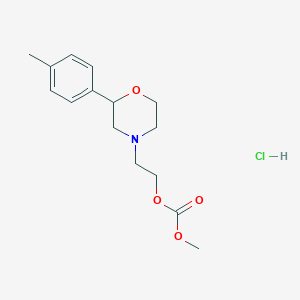

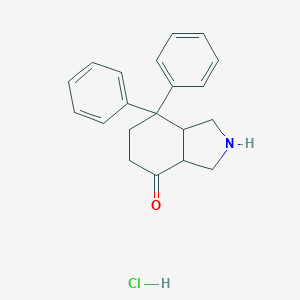
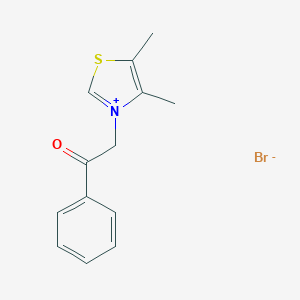

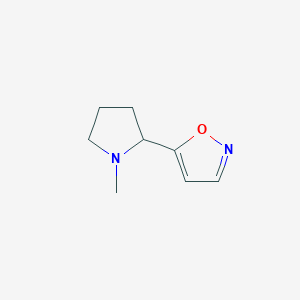
![3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile](/img/structure/B64184.png)
